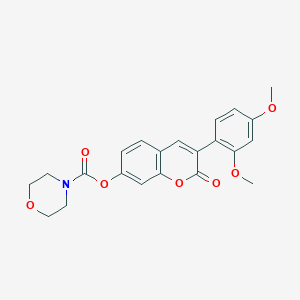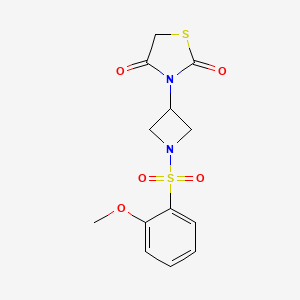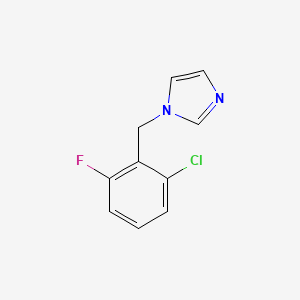
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate, also known as DMOCO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOCO belongs to the class of coumarin derivatives and possesses a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been found to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. Inflammation is characterized by the activation of various immune cells and the release of pro-inflammatory cytokines, and 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to inhibit these processes. In neurodegenerative disorders, 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been found to protect against neuronal damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate for lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate also possesses a unique chemical structure that makes it a promising candidate for drug development. However, one limitation of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is its potential toxicity, which requires careful evaluation in preclinical studies.
Future Directions
There are several future directions for 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate research, including the development of novel drug formulations and the investigation of its potential therapeutic applications in other diseases. 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has also been found to possess antioxidant properties, which may have implications for its use in the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate involves the reaction of 3-(2,4-dimethoxyphenyl)-2-hydroxychromen-7-one with morpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to exhibit anti-proliferative and anti-metastatic effects in various cancer cell lines. Inflammation is a key factor in the development of many diseases, and 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been found to possess potent anti-inflammatory properties. In neurodegenerative disorders such as Alzheimer's disease, 3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
properties
IUPAC Name |
[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-26-15-5-6-17(20(12-15)27-2)18-11-14-3-4-16(13-19(14)30-21(18)24)29-22(25)23-7-9-28-10-8-23/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUMUIZEHOVFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)N4CCOCC4)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2539590.png)
![2-(3-Chloro-4-fluorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]morpholine](/img/structure/B2539591.png)



![2-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2539600.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide](/img/structure/B2539601.png)
![1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2539602.png)
![1-(4-Phenoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2539603.png)
![4-((2-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2539604.png)
![3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2539606.png)

![3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one](/img/structure/B2539610.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2539613.png)